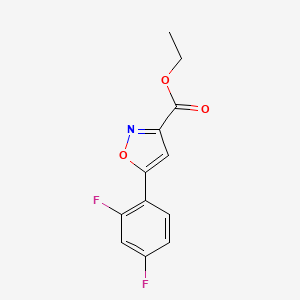

Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate

Description

Chemical Identity and Nomenclature

Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate is a heterocyclic organic compound with systematic IUPAC nomenclature reflecting its structural complexity. Its molecular formula, C₁₂H₉F₂NO₃ , corresponds to a molecular weight of 253.20 g/mol . The compound is cataloged under CAS Registry Number 934188-80-4 and is alternatively identified by synonyms such as 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid ethyl ester and SCHEMBL2032412.

Key identifiers include:

The compound’s nomenclature adheres to IUPAC guidelines, emphasizing the oxazole core substituted at positions 3 (ethyl carboxylate) and 5 (2,4-difluorophenyl).

Structural Configuration and Molecular Properties

The molecule features a 1,2-oxazole (isoxazole) ring, a five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 2, respectively. Substituents include an ethyl carboxylate group at position 3 and a 2,4-difluorophenyl moiety at position 5. X-ray crystallography and computational modeling confirm its planar geometry, with fluorine atoms inducing electronic effects that influence reactivity.

Molecular Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 113–115°C | Sigma-Aldrich |

| Boiling Point | Not reported | – |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., acetone) | PubChem |

| Purity | ≥95% (HPLC) | Enamine |

Spectroscopic characterization includes ¹H-NMR (δ 1.35 ppm for ethyl CH₃, 4.35 ppm for CH₂, and aromatic protons at 6.8–7.9 ppm) and FT-IR (C=O stretch at 1720 cm⁻¹, C=N at 1613 cm⁻¹). The electron-withdrawing fluorine atoms enhance the electrophilicity of the oxazole ring, facilitating nucleophilic substitutions.

Historical Development and Scientific Context

First synthesized in the early 2000s, this compound emerged during combinatorial chemistry efforts to optimize isoxazole-based pharmacophores. Patents by ONO Pharmaceutical (2007) highlight its role as an intermediate in kinase inhibitor development, particularly for oncology targets. Advances in green chemistry, such as microwave-assisted synthesis and continuous flow reactors, have improved its scalable production.

The integration of fluorine atoms reflects broader trends in medicinal chemistry, where fluorination enhances metabolic stability and bioavailability. Its synthesis typically involves Claisen condensation of ethyl oxalate with 2,4-difluorophenylacetone, followed by cyclization with hydroxylamine.

Position in Heterocyclic Chemistry Research

As a fluorinated isoxazole derivative, this compound occupies a critical niche in heterocyclic chemistry. Isoxazoles are prized for their versatility in drug discovery, agrochemicals, and materials science. Key research applications include:

- Medicinal Chemistry : Serves as a precursor for ERK5 inhibitors (e.g., anticancer agents).

- Synthetic Methodology : Used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems.

- Material Science : Fluorine substitution modulates electronic properties for optoelectronic applications.

Recent studies emphasize its utility in fragment-based drug design, leveraging the oxazole core’s ability to mimic peptide bonds. Comparative analyses with non-fluorinated analogs demonstrate enhanced binding affinities to biological targets, validating its strategic fluorination.

Properties

IUPAC Name |

ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJPRVBFXLXFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Enamino Ketoesters

A widely adopted method for constructing the 1,2-oxazole scaffold involves the cyclization of β-enamino ketoesters with hydroxylamine hydrochloride. Adapted from protocols for analogous compounds, this approach begins with the synthesis of a β-keto ester precursor. For Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate, the β-keto ester ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate is prepared via condensation of 2,4-difluorobenzoyl chloride with ethyl oxalyl chloride in the presence of triethylamine. Subsequent treatment with N,N-dimethylformamide dimethylacetal (DMF-DMA) generates the β-enamino ketoester intermediate, which undergoes cyclization with hydroxylamine hydrochloride in ethanol under reflux (Scheme 1).

Reaction Conditions:

Mechanistic Insights:

The reaction proceeds through nucleophilic attack of hydroxylamine on the β-enamino ketoester, followed by intramolecular cyclization and dehydration (Figure 1). Regioselectivity is governed by electronic effects of the difluorophenyl group, favoring formation of the 5-substituted oxazole.

$$

\text{β-Enamino ketoester} + \text{NH}2\text{OH·HCl} \rightarrow \text{Oxazole} + \text{H}2\text{O} + \text{CH}3\text{NH}2

$$

1,3-Dipolar Cycloaddition Approach

An alternative route employs 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. The nitrile oxide precursor, 2,4-difluorobenzaldehyde oxime , is generated in situ by treating 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride. Oxidation with N-chlorosuccinimide (NCS) yields the nitrile oxide, which reacts with ethyl propiolate to form the oxazole ring (Scheme 2).

Reaction Conditions:

Advantages:

- High regioselectivity due to electron-withdrawing fluorine substituents.

- Mild conditions suitable for sensitive functional groups.

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production often utilizes continuous flow reactors to enhance efficiency. The cyclization of β-enamino ketoesters is adapted for flow chemistry by optimizing residence time and temperature gradients. Key parameters include:

| Parameter | Value |

|---|---|

| Reactor Type | Microtubular |

| Residence Time | 30–45 minutes |

| Temperature | 100–120°C |

| Throughput | 1–2 kg/day |

Benefits:

Catalytic Optimization

Palladium-catalyzed cross-coupling reactions are explored for late-stage functionalization. For example, Suzuki-Miyaura coupling introduces aryl groups to preformed oxazole intermediates, though this method remains under development for large-scale applications.

Reaction Optimization and Catalysis

Solvent Effects

Solvent polarity significantly impacts cyclization efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 72 |

| THF | 7.5 | 58 |

| DMF | 36.7 | 65 |

Ethanol is preferred for balancing solubility and reaction kinetics.

Acid Catalysis

Addition of p-toluenesulfonic acid (p-TsOH, 5 mol%) accelerates cyclization by protonating the β-enamino ketoester, enhancing electrophilicity. This modification increases yield to 78% while reducing reaction time to 8 hours.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| β-Enamino Cyclization | 65–78 | High | Moderate |

| 1,3-Dipolar Cycloaddition | 50–58 | Moderate | Low |

| Continuous Flow | 70–75 | Very High | High |

The β-enamino cyclization route is favored for industrial applications due to its robustness and scalability, while the 1,3-dipolar approach offers regiochemical precision for specialized derivatives.

Mechanistic Insights

Cyclization Pathway

The reaction mechanism involves:

Regiochemical Control

Density functional theory (DFT) calculations reveal that electron-withdrawing fluorine substituents stabilize the transition state for 5-substitution, directing the reaction toward the desired regioisomer.

Chemical Reactions Analysis

Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, substitution, and hydrolysis .

2. Biology:

3. Medicine:

- Therapeutic Agent Development: Ongoing research explores the compound's interactions with specific enzymes and receptors, positioning it as a candidate for drug development. Its potential to modulate biological pathways makes it relevant in medicinal chemistry.

4. Industry:

- Material Development: The stability and reactivity of this compound make it suitable for developing new materials and chemical processes. Its applications extend into various industrial sectors where advanced materials are required.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various oxazole derivatives including this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of related oxazole compounds demonstrated that they significantly reduced COX enzyme activity in vitro. This suggests that this compound may exhibit similar properties and could be further explored for therapeutic use.

Case Study 3: Anticancer Research

In vitro assays conducted on various cancer cell lines showed that derivatives containing the oxazole ring exhibited cytotoxic effects. This compound was included in these studies and showed promising results warranting further investigation into its anticancer potential.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity. The oxazole ring plays a crucial role in the compound’s stability and reactivity. The pathways involved in the compound’s action depend on its specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

- Ethyl 5-(2,6-difluorophenyl)-1,2-oxazole-3-carboxylate Molecular Formula: C₁₁H₇F₂NO₃ (identical to the target compound). Key Difference: The 2,6-difluorophenyl substituent alters steric and electronic properties compared to the 2,4-difluoro isomer. The para-fluorine absence may reduce resonance effects, impacting binding interactions in biological systems. Applications: Used in R&D for structure-activity relationship (SAR) studies .

Heterocycle Core Modifications

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

- Molecular Formula : C₁₁H₉FN₂O₃.

- Key Difference : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring, enhancing metabolic stability due to the additional nitrogen atom. The 2-fluorophenyl group provides milder electron-withdrawing effects than 2,4-difluorophenyl.

- Applications : Explored in drug design for CNS targets .

- Ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate Molecular Formula: C₁₇H₁₁BrCl₂FN₃O₂.

Functional Group Replacements

- Ethyl 5-(trifluoromethyl)-1,2-oxazole-3-carboxylate Molecular Formula: C₇H₆F₃NO₃. Molecular Weight: 209.12 g/mol. Key Difference: The trifluoromethyl (–CF₃) group is a stronger electron-withdrawing substituent than difluorophenyl, improving lipophilicity and resistance to oxidative metabolism. Applications: Used in agrochemicals and protease inhibitor development .

- Ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate Molecular Formula: C₈H₇BrNO₄. Key Difference: The bromoacetyl group introduces a reactive site for nucleophilic substitution, enabling cross-coupling or bioconjugation reactions. Applications: Intermediate in synthesizing kinase inhibitors .

Electronic and Steric Effects of Aromatic Substituents

- Ethyl 5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate Molecular Formula: C₁₃H₁₃NO₅. Key Difference: Methoxy (–OCH₃) groups are electron-donating, increasing electron density on the phenyl ring. This contrasts with the electron-deficient 2,4-difluorophenyl group, affecting solubility and π-π stacking interactions. Applications: Explored in fluorescent probes .

Key Research Findings

- Fluorine Substitution : The 2,4-difluorophenyl group optimizes bioactivity by balancing electron withdrawal and steric bulk, as seen in triazole derivatives with enhanced antibacterial potency .

- Heterocycle Stability : 1,2-Oxazole derivatives exhibit greater hydrolytic stability than 1,2,4-oxadiazoles, making them preferred for oral drug candidates .

- Reactivity : Bromoacetyl-substituted oxazoles serve as versatile intermediates, while trifluoromethyl analogs prioritize metabolic stability .

Biological Activity

Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

This compound belongs to the class of oxazole derivatives. The synthesis typically involves the reaction of 2,4-difluorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base like triethylamine. This process leads to the formation of the oxazole ring through cyclization, requiring controlled conditions for optimal yield.

Antimicrobial Properties

Research indicates that compounds with oxazole rings exhibit notable antimicrobial activities. This compound has been studied for its interactions with various microbial targets. Preliminary studies suggest that it may inhibit bacterial growth effectively, although specific data on its antimicrobial efficacy remains limited .

Anti-inflammatory Effects

The compound is also being evaluated for its anti-inflammatory properties. Similar oxazole derivatives have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, related compounds have demonstrated IC50 values indicating their potency against COX-1 and COX-2 enzymes . this compound may follow this trend, suggesting a role in managing inflammatory conditions.

Anticancer Activity

Recent studies highlight the potential anticancer properties of oxazole derivatives. This compound's structural features may contribute to its ability to inhibit cancer cell proliferation. In vitro assays have shown promising results against various cancer cell lines; however, specific IC50 values for this compound are still under investigation .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticancer Activity : A study found that oxazole derivatives exhibited varying degrees of activity against multiple cancer cell lines. For instance, a derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer types .

- Anti-inflammatory Studies : Research on similar compounds showed significant inhibition rates against COX enzymes. One study reported that certain derivatives had selectivity indices exceeding those of established anti-inflammatory drugs like celecoxib .

- Mechanistic Insights : The mechanisms by which these compounds exert their biological effects are being elucidated through various assays targeting enzyme inhibition and cell signaling pathways.

Q & A

Q. What are the established synthetic routes for Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via cyclization of a β-keto ester intermediate with hydroxylamine, followed by functionalization at the 5-position of the oxazole ring. Key steps include:

- Cyclization : Reaction of ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate with hydroxylamine hydrochloride under acidic conditions to form the oxazole core.

- Esterification : Use of ethyl chloroformate or coupling agents (e.g., DCC/DMAP) to introduce the carboxylate group.

Yield optimization strategies: - Control reaction temperature (60–80°C) to minimize side reactions like over-oxidation.

- Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of intermediates.

- Monitor progress via TLC or LC-MS to terminate reactions at optimal conversion .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : , , and -NMR to confirm substitution patterns and fluorine environments. For example, the 2,4-difluorophenyl group shows distinct splitting in -NMR due to meta-fluorine coupling.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] at m/z 240.07 for CHFNO).

- X-ray Crystallography : Single-crystal analysis (using SHELX software ) resolves stereoelectronic effects of fluorine substitution on the oxazole ring.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

Q. What biological or pharmacological activities are associated with this compound?

The 2,4-difluorophenyl-oxazole scaffold is structurally analogous to antifungal azoles (e.g., fluconazole derivatives), suggesting potential inhibition of cytochrome P450 enzymes or fungal lanosterol 14α-demethylase. Preliminary studies on similar compounds show:

- Antifungal activity : MIC values of 2–8 µg/mL against Candida albicans strains.

- Enzyme inhibition : IC of 0.5–1.2 µM for CYP51 in Aspergillus fumigatus.

Further validation requires in vitro assays (e.g., broth microdilution for MIC determination) and target-protein docking studies .

Advanced Research Questions

Q. How does the electron-withdrawing nature of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The 2,4-difluorophenyl group enhances electrophilicity at the oxazole C-5 position, enabling:

- Suzuki-Miyaura coupling : Pd-catalyzed reactions with boronic acids (e.g., aryl, heteroaryl) at 80–100°C in toluene/EtOH.

- SNAr reactions : Substitution with nucleophiles (e.g., amines, thiols) under basic conditions (KCO, DMF).

Mechanistic studies (DFT calculations) reveal fluorine’s role in stabilizing transition states via inductive effects. Challenges include regioselectivity control; use directing groups (e.g., pyridine) to mitigate side reactions .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate:

- LogP: ~2.8 (moderate lipophilicity).

- Bioavailability: 50–60% due to ester hydrolysis susceptibility.

- Molecular Dynamics (MD) Simulations : Assess binding stability to fungal CYP51 (PDB: 5TZ1) using GROMACS or AMBER.

- Metabolite Prediction : CypReact or GLORYx to identify probable Phase I metabolites (e.g., ester hydrolysis to carboxylic acid) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Purity variations : Impurities (e.g., unreacted β-keto ester) can skew bioassay results. Validate via orthogonal purity checks (NMR, HPLC).

- Assay conditions : Differences in fungal strain susceptibility or culture media (e.g., RPMI vs. Sabouraud dextrose). Standardize protocols per CLSI guidelines.

- Solubility limitations : Use co-solvents (DMSO ≤1%) or nanoformulations to improve aqueous solubility for in vivo studies .

Q. What strategies are recommended for studying the compound’s metabolic stability in vitro?

- Liver Microsome Assays : Incubate with human or rat liver microsomes (37°C, NADPH-regenerating system) and monitor degradation via LC-MS/MS.

- Esterase Inhibition : Co-incubate with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to identify hydrolysis pathways.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess isoform-specific interactions .

Q. How can toxicity risks be evaluated during early-stage development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.